Cas no 821777-03-1 (1,3-Propanediamine, N-(2-chloro-4-nitrophenyl)-N,N',N'-trimethyl-)

821777-03-1 structure
Product name:1,3-Propanediamine, N-(2-chloro-4-nitrophenyl)-N,N',N'-trimethyl-
1,3-Propanediamine, N-(2-chloro-4-nitrophenyl)-N,N',N'-trimethyl- Chemical and Physical Properties
Names and Identifiers
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- 1,3-Propanediamine, N-(2-chloro-4-nitrophenyl)-N,N',N'-trimethyl-
- N'-(2-chloro-4-nitrophenyl)-N,N,N'-trimethylpropane-1,3-diamine
- DTXSID10460272
- 821777-03-1
- SCHEMBL6819775
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- Inchi: InChI=1S/C12H18ClN3O2/c1-14(2)7-4-8-15(3)12-6-5-10(16(17)18)9-11(12)13/h5-6,9H,4,7-8H2,1-3H3
- InChI Key: YPEKGRUFNBEKQL-UHFFFAOYSA-N
- SMILES: CN(C)CCCN(C)C1=C(C=C(C=C1)[N+](=O)[O-])Cl
Computed Properties
- Exact Mass: 271.1087545g/mol
- Monoisotopic Mass: 271.1087545g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 18
- Rotatable Bond Count: 5
- Complexity: 271
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 52.3Ų
1,3-Propanediamine, N-(2-chloro-4-nitrophenyl)-N,N',N'-trimethyl- Related Literature
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Na Zhang,Zhe Li,Can Zhu,Hongjian Peng,Yingping Zou RSC Adv., 2021,11, 13571-13578
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Chandrashekhar D. Bobade,Semonti Nandi,Narendra R. Kale,Shashwat S. Banerjee,Yuvraj N. Patil,Jayant J. Khandare Nanoscale Adv., 2020,2, 2315-2325
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Stefan A. Kobel,Olivier Burri,Mukul Girotra,Arne Seitz,Matthias P. Lutolf Lab Chip, 2012,12, 2843-2849
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Michael K McMullen,Julie M Whitehouse,Gillian Shine,Peter A Whitton,Anthony Towell Food Funct., 2012,3, 931-940
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Kazuto Mori,Tetsuya Kodama,Takeshi Baba,Satoshi Obika Org. Biomol. Chem., 2011,9, 5272-5279
821777-03-1 (1,3-Propanediamine, N-(2-chloro-4-nitrophenyl)-N,N',N'-trimethyl-) Related Products
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